Cas no 2089554-34-5 ((E)-4-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid)

(E)-4-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid structure
2089554-34-5 structure
Product Name:(E)-4-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid
CAS No:2089554-34-5
MF:C11H16FNO3
MW:229.248046875
CID:5722585
PubChem ID:121203167
Update Time:2025-07-01

(E)-4-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • AKOS026711402
    • 4-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid
    • 2089554-34-5
    • (E)-4-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid
    • (E)-4-[4-(fluoromethyl)-4-methylpiperidin-1-yl]-4-oxobut-2-enoic acid
    • F1907-7037
    • 2-Butenoic acid, 4-[4-(fluoromethyl)-4-methyl-1-piperidinyl]-4-oxo-
    • Inchi: 1S/C11H16FNO3/c1-11(8-12)4-6-13(7-5-11)9(14)2-3-10(15)16/h2-3H,4-8H2,1H3,(H,15,16)/b3-2+
    • InChI Key: RLAHHJMVCWQMDE-NSCUHMNNSA-N
    • SMILES: FCC1(C)CCN(C(/C=C/C(=O)O)=O)CC1

Computed Properties

  • Exact Mass: 229.11142153g/mol
  • Monoisotopic Mass: 229.11142153g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 57.6Ų

Experimental Properties

  • Density: 1.175±0.06 g/cm3(Predicted)
  • Boiling Point: 413.1±20.0 °C(Predicted)
  • pka: 3.91±0.10(Predicted)

(E)-4-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid Pricemore >>

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(E)-4-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid Related Literature

Additional information on (E)-4-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid

(E)-4-(4-(Fluoromethyl)-4-Methylpiperidin-1-yl)-4-Oxobut-2-Enoic Acid: A Comprehensive Overview

(E)-4-(4-(Fluoromethyl)-4-Methylpiperidin-1-yl)-4-Oxobut-2-Enoic Acid, also known by its CAS number 2089554-34-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of alpha,beta-unsaturated carboxylic acids, which are known for their versatile reactivity and potential applications in drug design. The structure of this compound is characterized by a piperidine ring substituted with both a fluoromethyl and a methyl group, connected to an alpha,beta-unsaturated acid moiety via an amine linkage. This unique combination of functional groups makes it a valuable substrate for various chemical transformations and biological studies.

Recent studies have highlighted the potential of (E)-4-(4-(Fluoromethyl)-4-Methylpiperidin-1-yl)-4-Oxobut-2-Enoic Acid as a precursor in the synthesis of bioactive molecules. Researchers have explored its role in the development of novel antibiotics, antiviral agents, and anticancer drugs. The presence of the fluoromethyl group introduces interesting electronic properties, which can enhance the compound's ability to interact with biological targets. Moreover, the piperidine ring provides structural rigidity, which is often desirable in drug design for improving bioavailability and selectivity.

The synthesis of this compound typically involves multi-step processes, including nucleophilic substitutions, Michael additions, and oxidation reactions. One notable approach reported in recent literature involves the use of a palladium-catalyzed coupling reaction to introduce the fluoromethyl group onto the piperidine ring. This method has been praised for its high yield and selectivity, making it a promising route for large-scale production.

In terms of biological activity, (E)-4-(4-(Fluoromethyl)-4-Methylpiperidin-1-yl)-4-Oxobut-2-Enoic Acid has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies have demonstrated its ability to modulate the activity of histone deacetylases (HDACs), which are key players in epigenetic regulation. This suggests that the compound could be a lead candidate for developing treatments targeting diseases such as cancer and neurodegenerative disorders.

Another area of active research is the exploration of this compound's role in chemical biology. Scientists have utilized it as a probe to study protein-protein interactions and to map cellular signaling pathways. The compound's ability to fluoresce under certain conditions has made it particularly useful in live-cell imaging experiments, providing insights into intracellular dynamics.

From an environmental perspective, there is growing interest in understanding the fate and toxicity of (E)-4-(4-(Fluoromethyl)-4-Methylpiperidin-1-yl)-4-Oxobut-2-Enoic Acid. Preliminary studies indicate that it undergoes rapid degradation under aerobic conditions, reducing its potential ecological impact. However, further research is needed to assess its long-term effects on aquatic organisms and soil microorganisms.

In conclusion, (E)-4-(4-(Fluoromethyl)-4-Methylpiperidin-1-yl)-4-Oxobut-2-Enoic Acid is a multifaceted compound with applications spanning from organic synthesis to pharmacology. Its unique structure and reactivity make it a valuable tool for researchers across various disciplines. As ongoing studies continue to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow.

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